molecular formula C13H14N4O2 B5491373 N-(3-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-(3-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5491373
M. Wt: 258.28 g/mol
InChI Key: GYTVUGRZJMHLJK-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes an acetamido group, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-acetamidophenol, which is then reacted with appropriate reagents to introduce the pyrazole ring and the carboxamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetamidophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-(3-Acetamidophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the body to exert its effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate pain pathways by interacting with transient receptor potential vanilloid 1 (TRPV1) receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetamidophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9(18)15-10-4-3-5-11(8-10)16-13(19)12-6-7-14-17(12)2/h3-8H,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTVUGRZJMHLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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